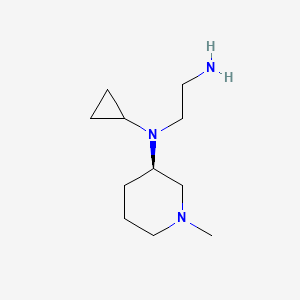

(R)-N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine

Description

(R)-N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine is a chiral diamine derivative featuring a cyclopropyl group and a 1-methylpiperidin-3-yl substituent on the N1 nitrogen. Piperidine rings are common in pharmaceuticals due to their conformational flexibility and ability to engage in hydrogen bonding. The cyclopropyl group introduces steric constraints and metabolic stability, which are advantageous in drug design .

Properties

IUPAC Name |

N'-cyclopropyl-N'-[(3R)-1-methylpiperidin-3-yl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-13-7-2-3-11(9-13)14(8-6-12)10-4-5-10/h10-11H,2-9,12H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJAIDZZILBYMO-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)N(CCN)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](C1)N(CCN)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopropylamine with 1-methylpiperidine-3-carboxaldehyde under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

®-N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the ethane-1,2-diamine moiety can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Chemistry

In chemistry, ®-N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .

Medicine

In medicine, ®-N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine is explored for its potential pharmacological properties. It may serve as a lead compound for developing drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its versatility makes it valuable for producing high-performance polymers and other advanced materials .

Mechanism of Action

The mechanism of action of ®-N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of enzymes or receptors, influencing their function and downstream signaling pathways .

Comparison with Similar Compounds

Research Findings and Implications

While direct biological data for the target compound are absent in the evidence, insights can be extrapolated from structural analogs:

- Corrosion Inhibition : Aliphatic diamines like DETA and TETA () show that amine group count correlates with corrosion inhibition efficiency. The target compound’s diamine structure may share similar properties, though its piperidine and cyclopropyl groups likely enhance hydrophobicity .

- Pharmaceutical Potential: Piperidine derivatives are prevalent in CNS drugs due to blood-brain barrier penetration. The cyclopropyl group’s metabolic stability could make the compound a candidate for long-acting therapeutics .

Biological Activity

(R)-N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine is a chiral organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a cyclopropyl group and a piperidine ring, this compound is involved in various biological pathways, particularly those related to neurotransmitter systems and inflammatory responses.

Chemical Structure and Properties

The chemical formula of (R)-N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine is C11H23N3. Its unique structure contributes to its biological activity, particularly through interactions with specific receptors and enzymes.

| Property | Value |

|---|---|

| Molecular Weight | 197.33 g/mol |

| Chemical Structure | Structure |

| CAS Number | 1354000-84-2 |

The biological activity of (R)-N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine primarily involves its interaction with neurotransmitter systems. Research indicates that it may inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory processes. This suggests potential therapeutic applications in treating conditions associated with dysregulated immune responses.

Neuropharmacological Effects

Studies have shown that (R)-N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine exhibits significant binding affinity to various neurotransmitter receptors. Preliminary findings suggest that it may modulate the activity of serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders.

Anti-inflammatory Properties

The compound's inhibitory effect on the NLRP3 inflammasome indicates its potential as an anti-inflammatory agent. In vitro studies have demonstrated that (R)-N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine can reduce the production of pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases.

Study 1: Neurotransmitter Interaction

A recent study evaluated the binding affinity of (R)-N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine to serotonin receptors. The results indicated a high affinity for the 5-HT_2A receptor, which is implicated in mood disorders. This finding supports its potential application in developing antidepressants.

Study 2: Inhibition of NLRP3 Inflammasome

In another investigation, researchers assessed the compound's effect on the NLRP3 inflammasome in macrophages. The results showed a significant reduction in IL-1β production upon treatment with (R)-N1-Cyclopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine, highlighting its anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.